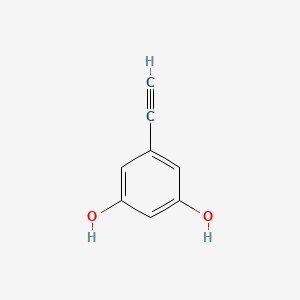
2-Chloropyridine-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental Remediation
2-Chloropyridine-13C5 is used in environmental remediation, specifically in the dechlorination of chloropyridines . The process involves the carbonate species-activated hydrogen peroxide (carbonate species/H2O2) process, where selective oxidant (peroxymonocarbonate ion, HCO4–) and selective reductant (hydroperoxide anion, HO2–) controllably coexist by manipulation of reaction pH . This process is applicable for efficient dehalogenation of halogenated pyridines and pyrazines .
Synthesis of Other Compounds
When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
Agricultural Applications
In the agricultural business, 2-Chloropyridine is mostly used to produce fungicides and insecticides .
Medical Applications
2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
Crystal Structure Analysis
The crystal structure of 2-chloropyridine has been determined and analyzed to investigate how halogen substituents influence the crystal packing of 2-halogenpyridines .
Late-stage Halogenation of Pharmaceuticals
A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
Mechanism of Action
Target of Action
2-Chloropyridine-13C5, also known as 2-Chloro(2,3,4,5,6-13C5)pyridine, is a stable isotopically labeled derivative of 2-chloropyridine . It is primarily used as an intermediate in the production of several chemicals and pharmaceuticals . The compound’s primary targets are often nucleophiles, which interact with the compound to generate pyridine derivatives .
Mode of Action
The mode of action of 2-Chloropyridine-13C5 involves its reaction with nucleophiles. This interaction transforms the heterocycle into pyridine derivatives, with substitutions occurring at the second and fourth carbons on the heterocycle . This process often generates mixtures of products, which require further workup to isolate the desired isomer .
Biochemical Pathways
The biochemical pathways affected by 2-Chloropyridine-13C5 are primarily those involved in the synthesis of various chemicals and pharmaceuticals . For instance, the compound is used to generate fungicides and insecticides in the agricultural industry . It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .
Pharmacokinetics
The pharmacokinetics of 2-Chloropyridine-13C5 are primarily studied in the context of its use in research and analytical applications . The presence of 13C5 in the compound allows for the identification and quantification of the compound in complex mixtures . It is often used as a standard reference material in mass spectrometry analyses . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, are typically studied using other labeled compounds, such as 2-aminopyridine 13C5 and 2-methylpyridine 13C5 .
Result of Action
The result of the action of 2-Chloropyridine-13C5 is the production of various chemicals and pharmaceuticals . For example, some commercial products generated through reactions involving 2-Chloropyridine include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide . In these conversions, the chloride is displaced .
Action Environment
The action of 2-Chloropyridine-13C5 can be influenced by various environmental factors. For instance, the introduction of a halogen moiety significantly retards the degradation of the pyridine ring . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain chemical groups in the environment.
properties
IUPAC Name |
2-chloro(2,3,4,5,6-13C5)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1+1,2+1,3+1,4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-CVMUNTFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=N[13C](=[13CH]1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747346 |
Source


|
| Record name | 2-Chloro(~13~C_5_)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-13C5 | |
CAS RN |
1329835-57-5 |
Source


|
| Record name | 2-Chloro(~13~C_5_)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)
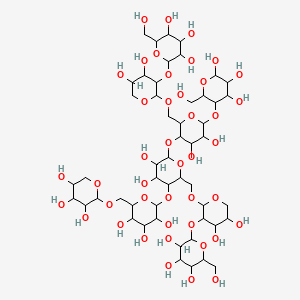
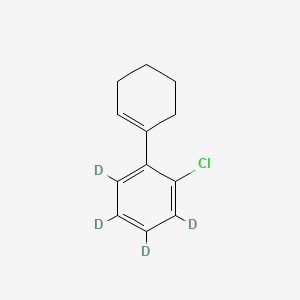
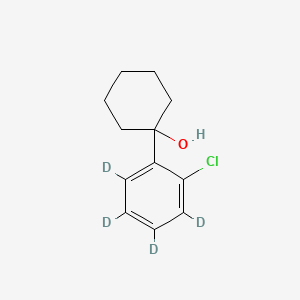

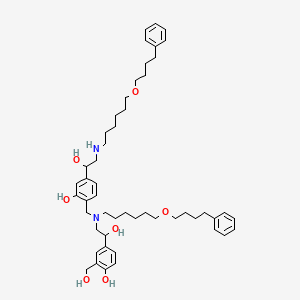
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)
